An In-Depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Drug Development
An In-Depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, branched polyethylene glycol (PEG) linker that is playing an increasingly pivotal role in the development of advanced therapeutics. Its unique architecture, featuring a single primary amine and two Boc-protected amine termini on a flexible PEG scaffold, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
The advent of targeted therapies has revolutionized medicine, and the design of sophisticated molecular constructs is central to this progress. Linker molecules, which connect different functional moieties, are critical components of these constructs. N-(Amino-PEG4)-N-bis(PEG4-Boc) has emerged as a valuable tool in this field due to its defined structure, hydrophilicity, and versatile reactivity. The branched nature of this linker allows for the attachment of multiple molecules, such as cytotoxic payloads, to a single targeting entity, thereby enhancing therapeutic efficacy. The polyethylene glycol (PEG) backbone improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[][2][3]
This technical guide will delve into the specifics of N-(Amino-PEG4)-N-bis(PEG4-Boc), providing researchers with the necessary information to effectively utilize this linker in their drug development endeavors.
Physicochemical Properties and Characterization
The precise chemical and physical properties of N-(Amino-PEG4)-N-bis(PEG4-Boc) are fundamental to its application in bioconjugation. A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C40H82N4O16 | [4] |
| Molecular Weight | ~875.1 g/mol | [4] |
| Purity | >95% | [4] |
| Appearance | White to off-white solid or oil | |
| Solubility | Water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C | [4] |
Characterization Data:
While raw spectral data is proprietary to manufacturers, typical characterization of N-(Amino-PEG4)-N-bis(PEG4-Boc) involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
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NMR Spectroscopy: 1H and 13C NMR spectra would be expected to show characteristic peaks for the ethylene glycol repeating units of the PEG chains, the methylene groups adjacent to the amine and ether linkages, and the tert-butyl group of the Boc protecting groups.
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Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to confirm the molecular weight of the compound. Expected adducts in ESI-MS would include [M+H]+, [M+Na]+, and [M+K]+.
Applications in Drug Development
The trifunctional nature of N-(Amino-PEG4)-N-bis(PEG4-Boc) makes it a highly versatile linker for a range of bioconjugation applications, most notably in the fields of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[5][6][7] A PROTAC typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8][9]
The N-(Amino-PEG4)-N-bis(PEG4-Boc) linker is well-suited for PROTAC synthesis. The primary amine can be conjugated to a POI ligand, and after deprotection of the Boc groups, the two resulting primary amines can be coupled to two E3 ligase ligands, or vice versa. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.[7][9]
Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action
The following diagram illustrates the mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome pathway to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker plays a crucial role in the stability and efficacy of an ADC. Branched linkers like N-(Amino-PEG4)-N-bis(PEG4-Boc) are advantageous as they can increase the drug-to-antibody ratio (DAR), potentially leading to enhanced potency.[10][11]
In ADC synthesis, the primary amine of the linker can be coupled to the antibody, and following Boc deprotection, two molecules of a cytotoxic payload can be attached. The hydrophilic PEG chains can help to mitigate the aggregation often associated with hydrophobic drug payloads.[12]
Signaling Pathway: ADC Targeting the HER2 Pathway
The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer.
Caption: Mechanism of action of an ADC targeting the HER2 signaling pathway.
Experimental Protocols
The following are generalized protocols for the use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in bioconjugation. Optimization will be required for specific applications.
Boc Deprotection
Objective: To remove the Boc protecting groups to yield two free primary amines.
Materials:
-
N-(Amino-PEG4)-N-bis(PEG4-Boc)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
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Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in DCM.
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Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
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Once the reaction is complete, neutralize the excess TFA by washing with saturated sodium bicarbonate solution.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected linker.
Conjugation of a Carboxylic Acid-Containing Molecule to the Primary Amine
Objective: To couple a molecule with a carboxylic acid group to the primary amine of the linker.
Materials:
-
N-(Amino-PEG4)-N-bis(PEG4-Boc)
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
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Add EDC and NHS to the solution to activate the carboxylic acid.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Add a solution of N-(Amino-PEG4)-N-bis(PEG4-Boc) in DMF or DMSO to the activated molecule.
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Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting conjugate by HPLC.
Experimental Workflow: Synthesis of a Branched ADC
The following diagram outlines a typical workflow for the synthesis of an ADC using N-(Amino-PEG4)-N-bis(PEG4-Boc).
Caption: General workflow for the synthesis of an ADC using N-(Amino-PEG4)-N-bis(PEG4-Boc).
Conclusion
N-(Amino-PEG4)-N-bis(PEG4-Boc) is a powerful and versatile tool for researchers and scientists in the field of drug development. Its well-defined, branched structure, combined with the beneficial properties of the PEG backbone, makes it an ideal linker for the construction of sophisticated therapeutic agents such as PROTACs and ADCs. The ability to attach multiple functional molecules to a single targeting entity opens up new avenues for enhancing therapeutic efficacy. This guide has provided a comprehensive overview of the key aspects of this linker, from its physicochemical properties to its application in cutting-edge therapeutic strategies. With the detailed protocols and workflow diagrams presented, researchers are better equipped to integrate N-(Amino-PEG4)-N-bis(PEG4-Boc) into their drug discovery and development pipelines, ultimately contributing to the advancement of targeted therapies.
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-(Amine-PEG4)-N-bis(PEG4-N-Boc) | BroadPharm [broadpharm.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. chempep.com [chempep.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 11. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 12. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
